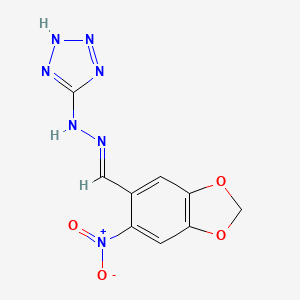![molecular formula C16H13FN2O2 B5874345 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol
Übersicht
Beschreibung
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol, also known as PFP-OH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a phenolic derivative of pyrazole and has shown promising results in numerous studies, making it a popular choice for researchers.
Wirkmechanismus
The mechanism of action of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the reduction of inflammation. These effects are believed to be mediated by the compound's ability to interact with specific enzymes and signaling pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is its ability to inhibit cancer cell growth, making it a useful tool for cancer research. Additionally, 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has neuroprotective and anti-inflammatory properties, which could make it useful in the study of neurodegenerative and inflammatory diseases. However, one limitation of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is that its mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol. One potential area of study is the development of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol derivatives that have improved efficacy and specificity for certain enzymes and signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol and its potential applications in various scientific fields. Finally, clinical trials are needed to determine the safety and efficacy of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in humans, which could lead to the development of new treatments for cancer, neurodegenerative diseases, and inflammatory disorders.
Synthesemethoden
The synthesis of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol can be achieved through various methods, including the reaction of 4-fluorophenyl hydrazine with 4-methoxyphenol in the presence of a catalyst. Another method involves the reaction of 3,5-difluorobenzonitrile with 4-methoxyphenol in the presence of a base and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been widely studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Several studies have shown that 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-21-12-6-7-16(20)13(8-12)15-9-14(18-19-15)10-2-4-11(17)5-3-10/h2-9,20H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUNLEHOPQJWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325351 | |
| Record name | 2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646656 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
313362-17-3 | |
| Record name | 2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)

![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)
![2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)


![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)

![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)


![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)